Dehydroabietic acid
Overview
Description
Dehydroabietic acid is a naturally occurring diterpene resin acid derived from coniferous trees such as pine (Pinus) and spruce (Picea). It is known for its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . The molecular formula of this compound is C({20})H({28})O(_{2}), and it has a molecular weight of 300.44 g/mol .
Mechanism of Action
Target of Action
Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid isolated from rosin . It has been found to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) in macrophages and adipocytes . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
DAA interacts with its targets, the PPARs, to regulate inflammation . It also inhibits Src, Syk, and TAK1 mediated pathways to produce anti-inflammatory activity . The interaction of DAA with these targets results in changes in gene expression, leading to various biological effects.
Biochemical Pathways
The biochemical pathways affected by DAA are primarily related to inflammation and metabolic processes. By acting as a ligand for PPARs, DAA can influence the transcription of various genes involved in these processes . Additionally, DAA’s inhibition of Src, Syk, and TAK1 mediated pathways further modulates inflammatory responses .
Pharmacokinetics
It is known that daa can be purified from rosin through a disproportionation reaction, followed by recrystallization methods
Result of Action
The molecular and cellular effects of DAA’s action are diverse, reflecting its wide range of biological activities. These include anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities . For example, DAA has been found to reduce the production of nitric oxide in macrophages and decrease the expression of inflammatory genes .
Biochemical Analysis
Biochemical Properties
Dehydroabietic acid interacts with several biomolecules, contributing to its diverse bioactivities. It has been found to exert anti-inflammatory activity by inhibiting pathways mediated by Src, Syk, and TAK1 . Moreover, it has been shown to have antibacterial and antifungal properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of liver cancer cells and gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to suppress the activity of proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB cascade and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade . These interactions lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to prevent biofilm formation in the low micromolar range, and only 2 to 4-fold higher concentrations are needed to significantly reduce the viability and biomass of existing biofilms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to attenuate insulin resistance (IR) and hepatic steatosis induced by high-fat diet (HFD) consumption in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to influence the metabolism of glyceryl phosphatide . It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroabietic acid can be synthesized through the oxidation of abietic acid, which is another resin acid found in coniferous trees. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of resin acids from pine rosin, followed by purification processes such as crystallization and chromatography. The extracted resin acids are then subjected to oxidation to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydroabietic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols and amines for esterification and amidation reactions.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Dehydroabietic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dehydroabietic acid is unique among resin acids due to its specific biological activities and chemical properties. Similar compounds include:
Abietic Acid: Another resin acid with similar anti-inflammatory and antibacterial properties but differs in its chemical structure and reactivity.
Pimaric Acid: Shares some biological activities with this compound but has a different molecular structure.
Palustric Acid: Similar in structure to this compound but with distinct biological activities.
This compound stands out due to its dual PPAR-α/γ agonist activity, which is not commonly found in other resin acids .
Biological Activity
Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid primarily derived from coniferous plants, particularly from the rosin of pine trees. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and insecticidal properties. This article reviews the latest findings on the biological activity of DAA, highlighting its mechanisms of action, relevant case studies, and structural modifications that enhance its efficacy.
Chemical Structure and Properties
DAA is characterized by a complex molecular structure that includes a carboxyl group, an aromatic ring, and two alicyclic rings. Its molecular formula is C20H30O2, which contributes to its varied biological activities. The compound's structural features allow it to interact with various biological targets, making it a subject of interest for medicinal chemistry.
Antitumor Activity
DAA and its derivatives have shown promising antitumor effects across several cancer types:
- Mechanism of Action : DAA induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function. For instance, studies have demonstrated that DAA can inhibit tumor cell migration and induce cell cycle arrest in the G1 phase in HepG2 liver cancer cells .
- Case Study : A derivative of DAA was found to upregulate p27 and downregulate cyclin D1, effectively preventing pancreatic cancer cell growth . Another study reported an IC50 value of 7.76 μM against HeLa cells, indicating strong anticancer potential .
Antibacterial and Antifungal Activities
DAA exhibits significant antibacterial and antifungal properties:
- Antibacterial Effects : DAA has been shown to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 2 μg/mL .
- Fungal Inhibition : It also demonstrates antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory properties of DAA are mediated through several pathways:
- Mechanism : DAA reduces nitric oxide (NO) production in macrophages and inhibits the expression of inflammatory genes by targeting key kinases in the NF-κB pathway. This suppression leads to decreased inflammatory responses .
- Research Findings : In vitro studies have confirmed that DAA can significantly lower inflammation markers in macrophage cell lines, suggesting its potential use in treating inflammatory diseases .
Antiviral and Antiprotozoal Activities
DAA has also been investigated for its antiviral and antiparasitic effects:
- Antiviral Properties : Preliminary studies indicate that DAA may inhibit viral replication; however, specific mechanisms require further elucidation.
- Antiprotozoal Effects : Research has shown that DAA can inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania spp., primarily through oxidative stress mechanisms .
Structural Modifications for Enhanced Activity
Recent advances have focused on modifying the structure of DAA to enhance its bioactivity:
Modification Type | Description | Impact on Activity |
---|---|---|
Acyl-thiourea Derivatives | Synthesis of novel derivatives with improved solubility and bioavailability | Enhanced anticancer activity |
Amino Acid Conjugates | Derivatives containing amino acids showed selective action against protozoa | Increased selectivity against parasites |
Triazole Moiety | Incorporation at specific positions improved antibacterial properties | Broader spectrum against bacteria |
These modifications not only improve the efficacy of DAA but also reduce potential toxicity to mammalian cells .
Properties
CAS No. |
1740-19-8 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19-,20-/m1/s1 |
InChI Key |
NFWKVWVWBFBAOV-IPNZSQQUSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Appearance |
Powder |
Key on ui other cas no. |
1740-19-8 |
physical_description |
Dry Powder; Other Solid |
Pictograms |
Irritant |
solubility |
2.20e-05 M |
Synonyms |
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid; 13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid; (+)-Dehydroabietic acid; Abieta-8,11,13-trien-18-oic acid; NSC 2952; [1R-(1α,4aβ,10aα)]-1,2,3, |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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